3-(6-Amino-1h-indazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(6-aminoindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4,11H2,(H,14,15) |
InChI Key |
ZRBLTNKJTPBEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Amino 1h Indazol 1 Yl Propanoic Acid and Analogues
Retrosynthetic Analysis of 3-(6-Amino-1H-indazol-1-yl)propanoic Acid
A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: a 6-aminoindazole core and a three-carbon chain that will form the propanoic acid moiety. The key bond disconnection is the N1-C1 bond of the propanoic acid group from the indazole ring. This leads to the precursor, 6-amino-1H-indazole, and a suitable three-carbon electrophile.
Further disconnection of the 6-amino-1H-indazole suggests a precursor like 6-nitro-1H-indazole, which can be readily reduced to the desired amine. nih.govchemicalbook.com The synthesis of the indazole ring itself can be approached through various cyclization strategies, often starting from appropriately substituted benzene (B151609) derivatives.
Classical and Modern Approaches to 1-Substituted Indazole Synthesis
The formation of the indazole ring and its subsequent N-alkylation are pivotal steps in the synthesis of the target compound.
Nitrogen Alkylation of Indazoles
The alkylation of the indazole nitrogen is a common method for introducing substituents at the N1 or N2 position. The regioselectivity of this reaction is a significant challenge, as mixtures of N1 and N2 isomers are often obtained. nih.gov The ratio of these isomers is influenced by factors such as the nature of the electrophile, the base used, the solvent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgd-nb.info
For the synthesis of 1-substituted indazoles, thermodynamically controlled conditions often favor the N1 isomer. d-nb.infonih.gov Common alkylating agents include halo esters, which can be reacted with the indazole in the presence of a base like potassium carbonate or sodium hydride. nih.govd-nb.info High-throughput experimentation has been utilized to rapidly screen various conditions to optimize for selective N1-alkylation. nih.govrsc.org
| Reagent | Base | Solvent | Outcome |
| Halo esters | K2CO3 | DMF | Predominantly N1-alkylation nih.gov |
| Alkyl bromide | NaH | THF | High N1 regioselectivity d-nb.info |
| Alkyl 2,2,2-trichloroacetimidate | TfOH | - | Highly selective N2-alkylation wuxibiology.com |
Cyclization Reactions for Indazole Ring Formation
The construction of the indazole ring system can be achieved through various cyclization reactions. A prevalent method involves the cyclization of substituted hydrazones in the presence of an acid catalyst like polyphosphoric acid (PPA). researchgate.net Another approach is the intramolecular C-H amination of aminohydrazones catalyzed by palladium. nih.gov
Reductive cyclization of substituted benzamidines mediated by organophosphorus compounds is another effective strategy for forming the indazole core. nih.gov Furthermore, novel methods are continuously being developed, such as the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the indazole ring. researchgate.net
Strategies for Introducing the Propanoic Acid Moiety
Once the 6-aminoindazole core is synthesized, the propanoic acid side chain is introduced.
Michael Addition Approaches
The Michael addition, or conjugate addition, is a powerful C-C and C-heteroatom bond-forming reaction. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the nitrogen atom of 6-aminoindazole can act as a nucleophile (Michael donor) and add to an α,β-unsaturated carbonyl compound (Michael acceptor) like acrylic acid or its esters. mdpi.comyoutube.com
This reaction is typically base-catalyzed and leads to the formation of the N-CH2-CH2-COOH linkage. The reaction conditions can be tuned to favor the desired 1,4-addition product. youtube.com
Coupling Reactions and Functional Group Transformations
An alternative to Michael addition involves the direct alkylation of the 6-aminoindazole with a reagent already containing the three-carbon chain with a protected carboxylic acid function, such as an ethyl 3-bromopropanoate. This nucleophilic substitution reaction, typically carried out in the presence of a base, is followed by hydrolysis of the ester to yield the desired propanoic acid. nih.gov
Another strategy involves coupling reactions. For instance, a suitably functionalized indazole could be coupled with a propanoic acid derivative using modern cross-coupling methodologies. Subsequent functional group transformations, such as the reduction of a nitro group to an amine, would then lead to the final product. nih.gov
Stereoselective Synthesis Considerations for Related Propanoic Acid Derivatives
The synthesis of propanoic acid derivatives related to this compound often requires precise control of stereochemistry, particularly when a chiral center is present on the propanoic acid chain. While direct stereoselective synthesis of the title compound is not extensively documented, established asymmetric methodologies for structurally similar β-amino acids and 2-substituted propionic acids provide a clear framework for achieving enantiopure products.
Key strategies include:
Chiral Auxiliaries: This is a powerful and widely used method in asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral propanoic acid derivatives, Evans oxazolidinone auxiliaries are a classic example. nih.govnih.gov The synthesis would involve attaching the oxazolidinone to a propionyl unit, followed by a diastereoselective alkylation or aldol (B89426) reaction to set the desired stereocenter. nih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched propanoic acid derivative. Another effective auxiliary is tert-butanesulfinamide, which can be condensed with aldehydes to form chiral p-toluenesulfinylimines, guiding the stereoselective addition of nucleophiles in approaches like the Strecker synthesis to yield α-amino acids. thieme-connect.comnih.gov
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern organic synthesis. For propanoic acid derivatives, methods like the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can establish a stereocenter at the α- or β-position.
Enzymatic Resolution: Biocatalysis offers a highly selective method for obtaining enantiopure compounds. For derivatives containing an amino group on the propanoic acid chain (β-amino acids), enzymes such as ω-transaminase can be used for the kinetic resolution of a racemic mixture. nih.gov This process selectively converts one enantiomer of the racemic β-amino acid into a corresponding ketone, allowing for the separation of the unreacted, enantiopure β-amino acid. nih.gov This method is valued for its high enantiomeric excess (>99%) and operation under mild, environmentally friendly conditions. nih.gov
These methodologies, while demonstrated on other molecules, are directly applicable to the synthesis of chiral analogues of this compound, allowing for the controlled preparation of specific stereoisomers.
Green Chemistry Principles in the Synthesis of Indazole-Propanoic Acid Derivatives
The application of green chemistry principles to the synthesis of indazole derivatives is crucial for developing sustainable and efficient manufacturing processes. Key areas of focus include the selection of environmentally benign solvents and the development of highly efficient catalysts to minimize waste and energy consumption. organic-chemistry.org
Solvent Selection and Minimization
A significant challenge in the synthesis of the title compound is the N-alkylation of the 6-amino-1H-indazole core with a propanoic acid synthon. The indazole anion is ambident, meaning alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.govnih.gov Solvent choice plays a critical role in controlling this regioselectivity, thereby minimizing the formation of undesired byproducts and avoiding difficult chromatographic separations.
Research on the N-alkylation of various indazole scaffolds has shown that solvent polarity and coordinating ability can dramatically influence the N-1/N-2 product ratio. nih.govbeilstein-journals.org
Table 1: Effect of Solvent on N-1/N-2 Regioselectivity in Indazole Alkylation The following table is an illustrative compilation of data from studies on various substituted indazoles and may not represent the exact outcomes for 6-amino-1H-indazole but demonstrates the general principle.
| Solvent | Base | N-1:N-2 Ratio (Approx.) | Reference |
| Tetrahydrofuran (B95107) (THF) | NaH | High N-1 selectivity (>99:1) | beilstein-journals.orgresearchgate.net |
| Dioxane | Cs₂CO₃ | High N-1 selectivity (96% yield of N-1) | nih.govbeilstein-journals.org |
| Dimethylformamide (DMF) | Cs₂CO₃ | Mixture of isomers (~1:1 to 2:1) | nih.govnih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | Cs₂CO₃ | Mixture, often favoring N-2 | nih.govnih.gov |
| Toluene | Cs₂CO₃ | No reaction (solubility issues) | nih.gov |
The trend suggests that less polar, coordinating solvents like THF can favor N-1 alkylation, potentially through the formation of tight ion pairs between the indazolide anion and the counter-ion (e.g., Na⁺), which sterically directs the electrophile to the less hindered N-1 position. nih.govresearchgate.net In contrast, polar aprotic solvents like DMF and DMSO solvate the cation more effectively, leading to a "freer" anion and resulting in mixtures of N-1 and N-2 products based more on the intrinsic electronic properties of the anion. nih.gov The development of processes that use greener solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) while maintaining high selectivity is an active area of interest.
Catalyst Development for Enhanced Efficiency
Catalysis is central to the efficient synthesis of the indazole core and its subsequent functionalization. Modern catalyst development aims to enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which are tenets of green chemistry.
For the construction of the indazole ring itself, numerous catalytic methods have been developed to replace classical, often harsh, condensation reactions. These include:
Palladium-catalyzed reactions: Intramolecular C-H amination is a modern approach to forming the indazole ring from precursors like aminohydrazones. nih.gov
Copper-catalyzed reactions: Copper catalysts are widely used for N-N bond formation in cyclization reactions to yield indazoles and can often utilize molecular oxygen as the terminal oxidant, a key green feature. nih.gov
Rhodium-catalyzed C-H activation: These methods allow for the synthesis of 2H-indazoles from readily available starting materials like azobenzenes and aldehydes. researchgate.net
For the crucial N-alkylation step, recent advances have moved beyond traditional stoichiometric bases. Methodologies involving transition metal, photoredox, and electrosynthesis have emerged, though these can be complex for large-scale production. nih.govrsc.org A significant development is the thermodynamically controlled, N-1 selective alkylation via a reductive amination pathway. nih.govrsc.org This process involves the condensation of the indazole with an aldehyde (e.g., a propanal derivative) to form an enamine, followed by a catalytic hydrogenation (e.g., using Pt/C), which delivers the N-1 alkylated product with high selectivity and scalability. nih.govrsc.org Such catalytic, one-pot procedures are highly efficient and align with green chemistry principles by reducing the number of synthetic steps and purification requirements.
Total Synthesis Pathways for Advanced Indazole Structures
The indazole motif is a core component of numerous complex, biologically active molecules, including pharmaceuticals and natural products. nih.govresearchgate.net The total synthesis of these advanced structures requires a robust strategy that allows for the initial construction of the indazole core followed by precise, late-stage functionalization.
A general retrosynthetic approach for an advanced indazole structure, such as an indazole-based kinase inhibitor like Pazopanib or Axitinib, often involves the following key disconnections: researchgate.net
Late-Stage Functionalization: The final steps typically involve adding key side chains or modifying existing functional groups on a pre-formed, complex indazole scaffold. This could include amide bond formations, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or modifications to the N-alkyl side chain.
N-Alkylation: The bond between the indazole nitrogen and its substituent (such as the propanoic acid moiety in analogues of the title compound) is a key disconnection. As discussed, this step must be highly regioselective to avoid isomeric mixtures. A scalable reductive amination approach is often preferred in industrial settings. rsc.org
Indazole Core Synthesis: The indazole ring itself is disconnected to simpler benzene-based precursors. A common and powerful strategy is the cyclization of a substituted 2-aminobenzonitrile (B23959) or a related derivative. For example, reaction of a 2-aminobenzonitrile with an organometallic reagent can form a ketimine intermediate, which then undergoes a copper-catalyzed cyclization with N-N bond formation to yield the 1H-indazole core. nih.gov
An illustrative synthetic pathway towards a complex indazole derivative might begin with a substituted fluorobenzonitrile. Nitration, followed by nucleophilic aromatic substitution with hydrazine, can generate a nitro-substituted phenylhydrazine (B124118). Reductive cyclization would then form the 6-nitro-1H-indazole core. This nitro group can then be reduced to the 6-amino group. Following this, a regioselective N-1 alkylation with a protected propanoate synthon (e.g., ethyl 3-bromopropanoate) under optimized, green conditions (e.g., NaH in THF or a catalytic reductive amination) would install the side chain. Finally, hydrolysis of the ester and any other necessary deprotection steps would yield the target molecule.
This modular approach, which builds complexity step-wise from a simple starting material, is fundamental to the successful total synthesis of advanced indazole-containing drugs and natural products like nigellicine. shu.ac.ukwikipedia.org
Chemical Reactivity and Transformations of 3 6 Amino 1h Indazol 1 Yl Propanoic Acid
Reactions Involving the Indazole Nitrogen Atoms
The indazole ring contains two nitrogen atoms, N1 and N2, which can potentially undergo reactions such as alkylation and acylation. The position of substitution is often influenced by the reaction conditions and the nature of the substituents on the indazole ring.
N-alkylation of the indazole scaffold can be regioselective, with the outcome depending on steric and electronic effects of the ring substituents. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective alkylation of various substituted indazoles. This method has been demonstrated to tolerate a wide range of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N1 regioselectivity. nih.gov Conversely, specific substituents, such as a nitro or carboxyl group at the C7 position, can direct the alkylation to the N2 position with high selectivity. nih.gov
Electrochemical methods have also been developed for the selective N1-acylation of indazoles. This process involves the reduction of the indazole to an indazole anion, which then reacts with an acid anhydride (B1165640) to afford the N1-acylated product. organic-chemistry.org
Transformations at the Carboxylic Acid Functionality
The propanoic acid moiety provides a reactive handle for a variety of transformations, most notably amide bond formation, esterification, and reduction.
The carboxylic acid group of 3-(6-amino-1H-indazol-1-yl)propanoic acid can be readily converted to an amide through coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry and is frequently employed in the synthesis of complex molecules. Standard coupling reagents such as HOBT (Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as N,N-Dimethylformamide (DMF) can facilitate this transformation. derpharmachemica.com These conditions are generally mild and tolerate a wide range of functional groups.
A variety of amines can be used in this reaction, leading to a diverse array of amide derivatives. The general scheme for this reaction is as follows:
Reactants: this compound, an amine (R-NH2)
Reagents: Coupling agents (e.g., HOBT, EDC.HCl), Base (e.g., TEA)
Solvent: DMF
Product: N-substituted 3-(6-amino-1H-indazol-1-yl)propanamide
| Reactant 1 | Reactant 2 | Coupling Reagents | Product |
| This compound | Primary or Secondary Amine | HOBT, EDC.HCl, TEA | N-substituted 3-(6-amino-1H-indazol-1-yl)propanamide |
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The rate and yield of the esterification of propanoic acid are influenced by factors such as temperature and the molar ratio of the reactants. ceon.rs Increasing the temperature and the excess of the alcohol generally leads to a higher conversion to the ester. ceon.rs
Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction proceeds via a nucleophilic acyl substitution followed by a second hydride attack on the intermediate aldehyde. It is important to note that LiAlH4 is a strong and non-selective reducing agent and may also reduce other functional groups present in the molecule if not properly controlled.
Reactivity of the Aniline (B41778) Moiety on the Indazole Ring
The 6-amino group on the indazole ring behaves as a typical aromatic amine (aniline) and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization followed by coupling.
Acylation: The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, 6-aminoindazole can undergo acetylation. benthamdirect.com This reaction is a common method for protecting the amino group or for introducing new functionalities.
Sulfonylation: The amino group can also react with sulfonyl chlorides in the presence of a base like pyridine (B92270) to form sulfonamides. This reaction has been demonstrated with 6-aminoindazoles, yielding N-[alkoxy-6-indazolyl]arylsulfonamides. researchgate.net
| Reaction | Reagent | Product |
| Acylation | Acyl chloride or Anhydride | N-(1-(2-carboxyethyl)-1H-indazol-6-yl)amide |
| Sulfonylation | Sulfonyl chloride | N-(1-(2-carboxyethyl)-1H-indazol-6-yl)sulfonamide |
The primary aromatic amino group at the 6-position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a highly reactive diazonium salt intermediate.
These diazonium salts are versatile intermediates that can participate in a variety of subsequent reactions. One of the most common applications is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or another aniline derivative, to form a brightly colored azo compound. wikipedia.org The position of the coupling on the aromatic ring of the coupling agent is typically para to the activating group, unless that position is blocked. wikipedia.org
Electrophilic Aromatic Substitution on the Indazole Ring System
The 6-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In the context of the indazole ring, this directing effect would primarily target the positions ortho and para to the amino group, which are the 5- and 7-positions. The nitrogen atoms within the pyrazole (B372694) portion of the indazole ring are generally deactivating towards electrophiles. Therefore, electrophilic attack is anticipated to occur preferentially on the benzene (B151609) ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be carefully optimized to avoid side reactions involving the amino group or the carboxylic acid. For instance, the amino group may require protection prior to reactions that use strong acids or electrophiles that can react with amines.
| Reaction Type | Expected Major Products | Reagents and Conditions |
| Nitration | 3-(6-Amino-5-nitro-1H-indazol-1-yl)propanoic acid | HNO₃/H₂SO₄ (requires protection of the amino group) |
| Halogenation | 3-(6-Amino-5-bromo-1H-indazol-1-yl)propanoic acid | Br₂ in a suitable solvent (e.g., acetic acid) |
| Sulfonation | 3-(6-Amino-1H-indazol-1-yl)-5-sulfonic acid propanoic acid | Fuming H₂SO₄ |
| Friedel-Crafts Acylation | 3-(6-Amino-7-acetyl-1H-indazol-1-yl)propanoic acid | CH₃COCl/AlCl₃ (requires protection of the amino group) |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on activated aromatic systems.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the indazole ring of this compound are less common than electrophilic substitutions, as the ring system is electron-rich. However, if a suitable leaving group, such as a halogen, were present on the ring, nucleophilic aromatic substitution (SNAr) could be possible, especially with strong nucleophiles.
More relevant to this molecule are nucleophilic substitution reactions involving the propanoic acid side chain. The carboxylic acid can be converted to an acid chloride or an ester, which can then undergo reaction with various nucleophiles. Additionally, the amino group can act as a nucleophile in reactions such as acylation or alkylation. For instance, reaction with an acyl chloride would yield the corresponding N-acylated derivative.
A study on the synthesis of 1-aryl-1H-indazoles involved a nucleophilic aromatic substitution ring closure as a key step, highlighting the possibility of such reactions in the formation of the indazole core itself. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including indazoles. researchgate.net These reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound would typically be required as a starting material. For example, a bromo or iodo substituent at the 3-, 4-, 5-, or 7-position of the indazole ring could serve as a handle for cross-coupling.
The amino group itself can also participate in cross-coupling reactions. For example, the Buchwald-Hartwig amination could be used to couple the 6-aminoindazole core with aryl halides to form diarylamine derivatives. A study on 6-substituted aminoindazole derivatives demonstrated N-aromatic substitution, showcasing the utility of such cross-coupling strategies. nih.gov
| Coupling Reaction | Substrate Requirement | Potential Product | Catalyst System |
| Suzuki-Miyaura | Halogenated indazole | Aryl-substituted indazole | Pd catalyst (e.g., Pd(PPh₃)₄), base |
| Heck | Halogenated indazole | Alkenyl-substituted indazole | Pd catalyst (e.g., Pd(OAc)₂), base |
| Sonogashira | Halogenated indazole | Alkynyl-substituted indazole | Pd/Cu catalyst, base |
| Buchwald-Hartwig | 6-Aminoindazole | N-Aryl-6-aminoindazole | Pd catalyst, ligand, base |
This table illustrates potential cross-coupling applications for the derivatization of the this compound scaffold.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of indazoles has been a subject of investigation. Photochemical irradiation of indazoles can lead to rearrangements and interconversions into other heterocyclic systems. nih.govnih.gov For example, a study demonstrated the photochemical conversion of 1H-indazoles into benzimidazoles. nih.govnih.gov This transformation proceeds through a two-step mechanism involving excited-state tautomerization followed by photochemical rearrangement. nih.gov While the specific photochemical reactivity of this compound has not been reported, it is plausible that it could undergo similar rearrangements under UV irradiation. The substituents on the indazole ring can influence the course and efficiency of these photochemical reactions. nih.gov
Electrochemical methods have also been employed for the synthesis and modification of indazole-containing compounds. researchgate.netresearchgate.net These methods can offer mild and environmentally friendly alternatives to traditional chemical reactions. For instance, electrochemical oxidation can be used to generate reactive intermediates that can then undergo further transformations. The electrochemical properties of this compound would be influenced by the easily oxidizable amino group and the indazole nucleus.
Derivatization Strategies and Analogue Design Based on 3 6 Amino 1h Indazol 1 Yl Propanoic Acid
Structure-Activity Relationship (SAR) Studies on Indazole-Propanoic Acid Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the indazole-propanoic acid scaffold, SAR exploration involves systematically modifying each part of the molecule and assessing the impact on its interaction with a biological target.
The propanoic acid moiety is a critical feature, often involved in forming key interactions, such as hydrogen bonds or ionic bonds, with a biological target. Its length, flexibility, and acidity are key parameters for optimization.
Chain Length Variation: Altering the length of the alkyl chain can impact how the acidic headgroup is positioned within a receptor's binding site. Analogues with acetic acid (one carbon shorter) or butanoic acid (one carbon longer) side chains are synthesized to probe the optimal distance between the indazole core and the carboxylate group. Studies on related indan (B1671822) acid derivatives have shown that chain length can significantly influence anti-inflammatory activity. core.ac.uk
Introduction of Rigidity and Branching: Introducing substituents, such as methyl groups, on the α- or β-positions of the propanoic acid chain can restrict conformational freedom. This can lead to a more favorable binding entropy and improved selectivity. Furthermore, incorporating double or triple bonds can introduce rigidity and alter the geometry of the side chain.
Modification of the Carboxylic Acid Group: The carboxylic acid can be esterified to create prodrugs or replaced with other acidic functional groups (bioisosteres) to modulate acidity (pKa), lipophilicity, and metabolic stability.
Table 1: Representative Modifications of the Propanoic Acid Chain and Their Rationale
| Modification | Example Structure | Rationale for Investigation |
|---|---|---|
| Chain Shortening | 2-(6-Amino-1H-indazol-1-yl)acetic acid | To assess if a shorter linker optimally positions the carboxylate for binding. |
| Chain Lengthening | 4-(6-Amino-1H-indazol-1-yl)butanoic acid | To determine if a longer, more flexible linker improves target engagement. |
| α-Methylation | 3-(6-Amino-1H-indazol-1-yl)-2-methylpropanoic acid | To introduce a chiral center and explore stereospecific interactions; restricts rotation. |
The indazole ring serves as the core scaffold, and its electronic and steric properties can be fine-tuned by introducing various substituents at the available positions (C3, C4, C5, and C7). The existing 6-amino group is also a key site for modification.
Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like F, Cl) or electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the electron density of the ring system. This can influence the pKa of the indazole nitrogens and its ability to participate in hydrogen bonding or π-stacking interactions. SAR studies on indazole arylsulfonamides have shown that methoxy or hydroxyl groups can be potent substituents. acs.org
Steric Effects: The size and position of substituents can dictate the molecule's ability to fit into a binding pocket. Small groups like fluorine may be well-tolerated, while bulky groups like a t-butyl group could cause steric hindrance. In some indazole series, only small groups are tolerated at certain positions, highlighting the importance of steric factors. acs.org
Modification of the 6-Amino Group: The 6-amino group provides a handle for further derivatization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as an anchor point for attaching larger fragments via Suzuki or Buchwald-Hartwig coupling reactions.
Table 2: Hypothetical SAR Trends for Substituents on the Indazole Ring
| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| C3 | Small alkyl (e.g., -CH₃) | May increase potency | Fills a small hydrophobic pocket; can be well-tolerated. researchgate.net |
| C4 | Halogen (e.g., -F, -Cl) | Potentially increases potency | Can form halogen bonds and alter electronics to improve binding affinity. |
| C5 | Bulky group (e.g., -phenyl) | Likely decreases activity | May cause steric clash within a constrained binding site. |
| C7 | Hydrogen bond donor (e.g., -OH) | May increase potency | Can form an additional hydrogen bond with the target protein. |
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving pharmacological properties. cambridgemedchemconsulting.com This strategy is widely used to enhance potency, reduce toxicity, or alter pharmacokinetics.
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic moieties such as tetrazole, hydroxamic acid, or acylsulfonamide. A tetrazole ring, for instance, is a common bioisostere for a carboxylic acid, offering a similar acidic pKa but with different steric and metabolic profiles.
Indazole Ring Analogues: The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole. acs.org Depending on the specific binding interactions, replacing the indazole core with these or other heterocycles (e.g., quinoline, isoquinoline, benzotriazole) can lead to novel scaffolds with different properties. The introduction of a 1,2,4-oxadiazole (B8745197) ring has been used as a successful bioisosteric replacement in the design of other indazole-based compounds. nih.gov
Functional Group Isosteres: The 6-amino group could be replaced with a hydroxyl (-OH) or thiol (-SH) group to probe the importance of its hydrogen bonding capabilities as a donor versus an acceptor.
Library Synthesis Approaches for High-Throughput Screening
To efficiently explore the vast chemical space around the 3-(6-amino-1H-indazol-1-yl)propanoic acid scaffold, combinatorial chemistry and library synthesis are employed. These techniques allow for the rapid generation of a large number of structurally related analogues for high-throughput screening (HTS). nih.govazolifesciences.com HTS is a process that uses automation and robotics to test hundreds of thousands of compounds against a biological target in a short time. nih.gov
A common strategy involves developing a versatile synthetic route around a key intermediate. For example, a 6-nitro-1H-indazole could serve as a starting point. This intermediate can undergo N-alkylation with various propanoic acid derivatives. Subsequently, the nitro group can be reduced to the key amine, which can then be diversified through various reactions (e.g., acylation, sulfonylation, reductive amination) with a library of building blocks. Parallel synthesis techniques are often used to generate discrete compounds in multi-well plates, ready for HTS. This approach enables a systematic exploration of SAR and the rapid identification of initial "hit" compounds. mdpi.com
Design of Conformationally Restricted Analogues
Flexible molecules like this compound can adopt numerous conformations in solution, only one of which is the "bioactive conformation" responsible for binding to the target. By designing analogues with reduced conformational flexibility, it is possible to "lock" the molecule into this active shape. rsc.org This pre-organization can result in a lower entropic penalty upon binding, leading to a significant increase in binding affinity and selectivity.
Strategies to introduce conformational constraints include:
Incorporating the Side Chain into a Ring: The propanoic acid chain can be cyclized. For example, creating a cyclopropane (B1198618) ring fused to the indazole or incorporating the chain atoms into a larger ring system (e.g., a piperidine (B6355638) or cyclohexane (B81311) ring) can severely limit rotational freedom.
Introducing Rigid Linkers: Replacing single bonds in the propanoic acid chain with double bonds (alkenes) or triple bonds (alkynes) can fix the geometry of the side chain.
Strategic Introduction of Bulky Groups: As mentioned in SAR, placing bulky substituents on the side chain or the indazole ring can restrict bond rotation, thereby limiting the number of accessible conformations.
Pro-drug Design Principles Applied to this compound
A pro-drug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov This approach is often used to overcome poor physicochemical or pharmacokinetic properties, such as low solubility, poor membrane permeability, or rapid metabolism.
For this compound, two primary functional groups are amenable to pro-drug strategies:
Carboxylic Acid Moiety: The polar carboxylic acid group can hinder passage across biological membranes, such as the intestinal wall or the blood-brain barrier. It can be temporarily masked by converting it into an ester (e.g., a methyl, ethyl, or t-butyl ester). These esters are generally more lipophilic and can be hydrolyzed by esterase enzymes in the blood or target tissues to regenerate the active carboxylic acid.
6-Amino Group: The amino group can be acylated to form an amide or converted into a carbamate. These modifications can be designed to be stable until they reach a specific physiological environment where enzymatic cleavage releases the parent amine. This strategy can also be used to improve solubility or target delivery. Designing N-acyloxymethyl groups is one approach that has been successfully used for other indazole derivatives to enhance solubility. nih.gov
Biochemical and Pharmacological Investigations of 3 6 Amino 1h Indazol 1 Yl Propanoic Acid Pre Clinical, in Vitro/ex Vivo Focus
Identification of Putative Molecular and Cellular Targets
Information regarding the specific molecular and cellular targets of 3-(6-Amino-1H-indazol-1-yl)propanoic acid is not currently available in the public domain.
No published studies were identified that describe the inhibitory activity of this compound against various classes of enzymes, including kinases, proteases, or esterases. Consequently, its enzyme inhibition profile remains uncharacterized.
There is no publicly available data from receptor binding assays for this compound. Its affinity and selectivity for various receptors are therefore unknown.
The potential for this compound to modulate protein-protein interactions has not been reported in the scientific literature.
Mechanistic Elucidation at the Molecular Level (e.g., Binding Modes, Allosteric Modulation)
No studies detailing the molecular mechanism of action for this compound, such as its binding mode to any putative targets or any potential for allosteric modulation, are publicly available.
Cellular Pathway Modulation Studies (e.g., Cell Signaling, Gene Expression)
There are no published reports on the effects of this compound on cellular signaling pathways or gene expression.
In Vitro Efficacy and Potency Determination
No in vitro efficacy or potency data, such as IC50 or EC50 values, for this compound has been made publicly available. As a result, no data tables can be generated to summarize these parameters.
Metabolic Stability and In Vitro Biotransformation Studies
No publicly accessible in vitro studies detailing the metabolic stability of this compound in liver microsomes or other metabolic systems have been identified. Research into its biotransformation, including the identification of potential metabolites resulting from Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, is not present in the available scientific literature. Therefore, no data on its metabolic pathways, rate of clearance, or half-life from preclinical models can be provided.
Interactions with Biological Macromolecules (e.g., DNA, RNA)
Similarly, there is a lack of published research investigating the direct interactions of this compound with biological macromolecules. Studies that would elucidate its potential to bind to DNA or RNA, which are crucial for understanding mechanisms of action and potential genotoxicity, have not been found. As a result, information regarding its binding affinity, mode of interaction (e.g., intercalation, groove binding), and any consequential structural or functional changes to these macromolecules is unavailable.
While research exists on compounds with structural similarities, such as indole-propionic acid, a scientifically accurate discussion must focus solely on the compound . Extrapolation of data from analogous compounds would be speculative and would not meet the required standard of evidence for a specific chemical entity. Further research and publication in peer-reviewed journals are necessary to elucidate the biochemical and pharmacological profile of this compound.
Advanced Computational Studies and Theoretical Chemistry for 3 6 Amino 1h Indazol 1 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. These methods provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For 3-(6-Amino-1H-indazol-1-yl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich indazole ring system and the amino group at the C6 position, which acts as a strong electron-donating group. Conversely, the LUMO would likely be distributed across the bicyclic indazole ring, which can accept electron density. The propanoic acid moiety, particularly the carbonyl group, can also influence the distribution of these orbitals.
While direct experimental values for this specific molecule are not available in the cited literature, analysis of similar indazole derivatives allows for a theoretical estimation. Studies on related compounds show that substitutions on the indazole ring significantly modulate the HOMO-LUMO gap.
Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Indazole Derivative This data is provided as a representative example of the type of results obtained from quantum chemical calculations on a related molecule for illustrative purposes.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.50 | Indicator of chemical stability and reactivity |
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring and amino group. These sites are prime candidates for forming hydrogen bonds as acceptors. The most positive potential (blue) would be located on the hydrogen atoms of the amino group (-NH2) and the carboxylic acid's hydroxyl group (-OH), identifying them as potent hydrogen bond donors. This charge distribution is crucial for how the molecule orients itself within a protein's active site.
Molecular Docking and Molecular Dynamics Simulations
Computational simulations are essential for predicting how a ligand like this compound might bind to a biological target and how stable that interaction would be.
Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. The indazole scaffold is a well-known "hinge-binder" in many protein kinases. Docking simulations would likely show the indazole core of this compound forming key hydrogen bonds with the backbone residues of a kinase hinge region.
The functional groups of the molecule would form additional, specific interactions:
Amino Group (-NH2): Can act as a hydrogen bond donor to anchor the ligand.
Propanoic Acid (-CH2CH2COOH): The carboxylic acid can form strong hydrogen bonds or salt bridges with positively charged residues like Lysine or Arginine in the active site.
Indazole Ring Nitrogens: One of the ring nitrogens typically acts as a hydrogen bond acceptor from a hinge-region backbone NH group.
Table 2: Predicted Intermolecular Interactions for this compound in a Kinase Active Site This table is a hypothetical representation based on common interaction patterns of indazole derivatives.
| Functional Group | Type of Interaction | Potential Interacting Residue |
| Indazole N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
| Indazole Ring N | Hydrogen Bond Acceptor | Cysteine, Alanine (Backbone NH) |
| Amino Group (-NH2) | Hydrogen Bond Donor | Serine, Threonine |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Salt Bridge | Lysine, Arginine |
| Indazole Ring System | π-π Stacking | Phenylalanine, Tyrosine |
Conformational Analysis in Solution and Receptor Environments
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. An MD simulation of this compound in an aqueous solution would reveal its preferred conformations and the flexibility of the propanoic acid side chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.
To build a QSAR model including this compound, a dataset of related indazole analogues with measured biological activities (e.g., IC50 values) would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like multiple linear regression, a model is generated. A hypothetical QSAR equation might look like:
Predicted Activity (log(1/IC50)) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)
In this model, the coefficients (c1, c2, c3) indicate the positive or negative contribution of each descriptor to the biological activity. By calculating the descriptor values for this compound, its activity could be predicted using the validated QSAR model. This approach is instrumental in guiding the rational design of more potent analogues.
Descriptor Generation and Selection
In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be generated to create a detailed molecular profile. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and functional groups. For the target molecule, this would involve counting the number of nitrogen, oxygen, and carbon atoms, as well as identifying the presence of the indazole ring, the primary amine, and the carboxylic acid functional groups.
3D Descriptors: Generated from the 3D conformation of the molecule, these descriptors capture its spatial arrangement. They include molecular volume, surface area (e.g., solvent-accessible surface area), and shape indices. For this compound, understanding its 3D shape is crucial for predicting its interaction with biological targets. mmsl.cz
Physicochemical Descriptors: These descriptors quantify important physicochemical properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). nih.gov These are critical for predicting the molecule's pharmacokinetic behavior.
The selection of the most relevant descriptors is a critical step and is typically achieved through statistical methods like principal component analysis (PCA) or correlation analysis. This ensures that a non-redundant and informative set of descriptors is used for subsequent modeling.
Table 1: Theoretical Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 219.23 g/mol | Influences diffusion and transport properties. |
| logP (octanol-water partition coefficient) | ~1.5 | Indicates moderate lipophilicity, affecting membrane permeability. |
| Polar Surface Area (PSA) | ~78 Ų | Influences cell membrane penetration and bioavailability. |
| Hydrogen Bond Donors | 3 | Potential for forming hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. |
| Rotatable Bonds | 3 | Contributes to conformational flexibility. |
Note: The values in this table are estimations based on the structure of this compound and would be precisely calculated using specialized software in a real-world scenario.
Predictive Model Development for Biological Activity
Predictive models are essential for estimating the biological activity of a compound before it is synthesized and tested in the lab. For this compound, this would involve developing Quantitative Structure-Activity Relationship (QSAR) models.
QSAR modeling is based on the principle that the biological activity of a compound is a function of its molecular structure. mmsl.cz The process involves:
Data Collection: A dataset of compounds with known biological activities (e.g., inhibition of a specific enzyme) and similar structural features to the target molecule is compiled.
Descriptor Calculation: The selected molecular descriptors are calculated for all compounds in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build a mathematical model that correlates the descriptors with the biological activity. wikipedia.org
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Once a validated QSAR model is established, it can be used to predict the biological activity of this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Models (In Silico only)
The assessment of a compound's ADMET properties is crucial in drug discovery and development to identify potential liabilities early on. nih.gov In silico ADMET models provide a rapid and cost-effective way to predict these properties.
Absorption: Models can predict oral bioavailability, intestinal absorption, and blood-brain barrier penetration based on physicochemical properties like logP, PSA, and solubility.
Distribution: Predictions can be made about plasma protein binding and the volume of distribution, which affect the compound's availability at the target site.
Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes and predict the metabolic stability of the compound. For this compound, the indazole ring and the propanoic acid side chain would be assessed for potential metabolic transformations.
Excretion: Models can estimate the likely routes of excretion, such as renal or biliary clearance.
Toxicity: A wide range of toxicity endpoints can be predicted, including cardiotoxicity (e.g., hERG channel blockage), hepatotoxicity, and mutagenicity (e.g., Ames test).
Table 2: Predicted ADMET Profile for this compound
| ADMET Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions involving this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Probable | Likely to be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| Ames Mutagenicity | Low risk | Unlikely to be mutagenic. |
Note: These are generalized predictions based on the structure and would require specific in silico modeling for accurate assessment.
Virtual Screening Approaches for Lead Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org If this compound were being investigated as a potential therapeutic agent, virtual screening could be employed to identify other promising compounds.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules is available. nvidia.com It relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D similarity searching, pharmacophore modeling, and 3D shape-based screening.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be used. nvidia.com This approach involves docking a library of compounds into the binding site of the target and scoring their potential interactions. mmsl.cz Molecular docking simulations would predict the binding mode and affinity of this compound to its putative target.
Retrosynthesis Prediction Algorithms
Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. synthiaonline.com Computational algorithms for retrosynthesis prediction can significantly accelerate the process of designing a synthetic route.
These algorithms use a set of reaction rules or machine learning models to identify potential synthetic disconnections in the target molecule. For this compound, a retrosynthesis algorithm might suggest the following key disconnections:
Alkylation of the indazole nitrogen: Disconnecting the bond between the indazole nitrogen and the propanoic acid side chain, suggesting a reaction between 6-amino-1H-indazole and a suitable 3-halopropanoic acid derivative.
Formation of the indazole ring: Deconstructing the indazole ring itself, potentially leading back to a substituted phenylhydrazine (B124118) precursor.
These algorithms can generate multiple potential synthetic routes, which can then be evaluated by chemists for their feasibility, efficiency, and cost-effectiveness.
Analytical Methodologies for the Characterization and Study of 3 6 Amino 1h Indazol 1 Yl Propanoic Acid
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of "3-(6-Amino-1H-indazol-1-yl)propanoic acid," offering detailed insights into its atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is utilized to identify the different chemical environments of the hydrogen and carbon atoms in the molecule.
In a typical ¹H NMR spectrum of "this compound," distinct signals would be expected for the protons of the propanoic acid chain, the aromatic protons of the indazole ring, and the protons of the amino group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their types (e.g., aliphatic, aromatic, carbonyl).
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms.
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in piecing together the fragments of the molecule identified in the 1D ¹H NMR spectrum.
HSQC (¹H-¹³C Correlation): This technique reveals which protons are directly attached to which carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
Predicted NMR Data for this compound:
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-3 (indazole) | ~8.0 | C-3 (indazole) | ~135 |
| H-4 (indazole) | ~7.6 | C-3a (indazole) | ~122 |
| H-5 (indazole) | ~6.8 | C-4 (indazole) | ~120 |
| H-7 (indazole) | ~7.5 | C-5 (indazole) | ~110 |
| -CH₂- (propanoic) | ~4.5 (triplet) | C-6 (indazole) | ~148 |
| -CH₂- (propanoic) | ~2.9 (triplet) | C-7 (indazole) | ~115 |
| -NH₂ | ~5.5 (broad singlet) | C-7a (indazole) | ~140 |
| -COOH | ~12.0 (broad singlet) | -CH₂- (propanoic) | ~45 |
| -CH₂- (propanoic) | ~35 | ||
| -C=O (acid) | ~175 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound," confirming its atomic composition with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. This "fingerprint" can be used to confirm the identity of the compound and to identify potential metabolites by observing modifications to the core structure.
Expected Mass Spectrometry Data:
| Technique | Expected Observation |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of C₁₀H₁₂N₃O₂ |
| MS/MS Fragmentation | Characteristic fragments resulting from the loss of the carboxylic acid group (-COOH), the propanoic acid side chain, and fragmentation of the indazole ring. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for "this compound" would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the O-H bond of the carboxylic acid, the C=O (carbonyl) bond of the carboxylic acid, and the C=C and C-N bonds of the aromatic indazole ring.
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300-3500 |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The indazole ring system in "this compound" is expected to absorb UV light, and the resulting spectrum can be used for quantification and to assess purity. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound" and for quantifying its concentration in solutions. A suitable reversed-phase HPLC method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at the λmax of the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the presence of the polar amino and carboxylic acid groups. However, GC can be employed for its analysis after derivatization. This process involves chemically modifying the compound to create a more volatile derivative, for example, by esterification of the carboxylic acid and silylation of the amino group. This approach is typically used for specific applications where GC offers advantages in terms of resolution or sensitivity.
Chiral Chromatography for Enantiomeric Purity
As this compound is a chiral molecule, distinguishing between its enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov The two primary strategies employed are direct and indirect separation. nih.gov
Direct Chiral HPLC This approach utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. nih.gov For amino acid derivatives, several types of CSPs have proven effective. The selection of the CSP and mobile phase is critical for achieving optimal separation. ankara.edu.tr
Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids and their derivatives. The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity.
Macrocyclic Antibiotic-Based CSPs (e.g., Teicoplanin): These CSPs offer broad enantioselectivity for a wide range of molecules, including amino acids, through multiple interaction mechanisms such as hydrogen bonding, ionic interactions, and steric hindrance. researchgate.net
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are some of the most widely used CSPs, offering high resolving power for many classes of chiral compounds. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
The use of HPLC coupled with mass spectrometry (MS/MS) can provide a rapid, sensitive, and accurate method for determining the chiral purity of the amino acid. nih.govresearchgate.net
| CSP Type | Example | Typical Mobile Phase | Primary Interaction Mechanism |
|---|---|---|---|
| Crown Ether | Crownpak CR(+) | Aqueous acidic (e.g., HClO₄ or TFA) | Inclusion complexation of -NH₃⁺ group |
| Macrocyclic Antibiotic | Chirobiotic T | Polar organic, reversed-phase, or normal-phase | Hydrogen bonding, ionic, dipole interactions |
| Polysaccharide | Chiralpak IG-3 | Hexane/Ethanol, Methanol, Acetonitrile | Steric hindrance, hydrogen bonding, dipole interactions |
Indirect Chiral HPLC The indirect method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. A commonly used CDA for compounds with primary amine groups is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs. researchgate.netdntb.gov.ua The resulting diastereomeric derivatives often exhibit strong UV absorbance, facilitating sensitive detection.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule in its solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
For this compound, a single-crystal X-ray diffraction study would yield definitive proof of its molecular structure. The analysis would reveal the planarity of the indazole ring system and the conformation of the propanoic acid side chain. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amino group, the carboxylic acid, and the indazole nitrogen atoms, which dictate the crystal packing arrangement. nih.gov This information is vital for understanding the compound's physical properties, including solubility and melting point.
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | Elemental composition of the molecule | C₁₀H₁₁N₃O₂ |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) | Monoclinic |
| Space Group | Describes the symmetry of the unit cell | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |
| Hydrogen Bonds | Key intermolecular interactions identified in the crystal lattice | N-H···O, O-H···N |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing pharmaceutical compounds.
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis would provide:
Melting Point: The temperature at which the compound transitions from a solid to a liquid, indicated by an endothermic peak.
Enthalpy of Fusion: The energy required to melt the solid, calculated from the area of the melting peak.
Polymorphism: The presence of different crystalline forms, which would appear as distinct thermal events.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated. This analysis is critical for determining the thermal stability of the compound. A TGA thermogram for this compound would identify the onset temperature of decomposition, indicating its stability limit. It can also quantify the loss of volatile components, such as residual solvents or water.
| Technique | Parameter Measured | Typical Information Obtained |
|---|---|---|
| DSC | Heat Flow (mW) | Melting Point (Tₘ), Glass Transition (T₉), Enthalpy (ΔH) |
| TGA | Mass (%) | Thermal Stability, Decomposition Temperature (Tₔ), Solvent/Water Content |
Purity and Stability Assessment Methods
Ensuring the purity and stability of a chemical compound is a prerequisite for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.
Purity Assessment The chemical purity of this compound is most commonly determined by reversed-phase HPLC (RP-HPLC) with UV detection. A well-developed HPLC method can separate the target compound from starting materials, synthetic by-products, and degradation products. The purity is typically reported as a percentage based on the relative peak area. For confirmation of peak identity, HPLC can be coupled with a mass spectrometer.
Stability Assessment Stability studies are conducted to understand how the quality of the compound varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies involve exposing the compound to harsh conditions (e.g., acidic/basic hydrolysis, oxidation, heat, photolysis) to identify potential degradation pathways and degradation products. nih.gov These studies are essential for establishing appropriate storage conditions and a retest period for the compound. For instance, related indazole structures have shown sensitivity to UV light and oxidizing agents, suggesting that storage in a protected, inert environment is advisable. vulcanchem.com
| Stress Condition | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Assess stability to acidic environments |
| Base Hydrolysis | 0.1 M NaOH, elevated temperature | Assess stability to alkaline environments |
| Oxidation | 3% H₂O₂, room temperature | Assess susceptibility to oxidation |
| Thermal Stress | Dry heat (e.g., 60-80°C) | Determine thermal stability |
| Photostability | Exposure to UV/Visible light (ICH Q1B guidelines) | Assess sensitivity to light |
Future Directions and Emerging Research Avenues for Indazole Propanoic Acid Derivatives
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of pharmaceutical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For indazole-propanoic acid derivatives, research is shifting towards developing synthetic methodologies that are more environmentally friendly, efficient, and safer. rsc.org Traditional synthetic routes can sometimes involve harsh reagents, multiple steps, and the generation of significant waste. Emerging strategies aim to mitigate these issues.
Future research will likely focus on:
Catalytic Methods: Expanding the use of metal-catalyzed reactions (e.g., using rhodium and copper) for C-H activation and C-N/N-N bond formation can lead to more direct and atom-economical syntheses. rsc.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting indazole synthesis to flow chemistry could significantly enhance efficiency and reduce waste.
Green Solvents and Reagents: The exploration of benign solvents, such as water or bio-based solvents, and the replacement of hazardous reagents are critical. For instance, cascade reactions that allow for the synthesis of distinct indazole acetic acid derivatives by simply heating the precursors with an appropriate nucleophile/solvent under basic conditions represent a step in this direction. mdpi.comnih.gov
Photochemical and Electrochemical Methods: Light-mediated or electricity-driven reactions can often proceed under mild conditions without the need for chemical oxidants or reductants, aligning perfectly with green chemistry goals. nih.gov
These sustainable approaches not only reduce the environmental impact of producing these valuable compounds but also have the potential to lower costs and improve the safety of the manufacturing process. researchgate.netunimi.it
Exploration of New Biological Targets and Disease Areas (Pre-Clinical)
While indazole derivatives have been extensively studied for applications like cancer and inflammation, the versatility of the 3-(6-amino-1H-indazol-1-yl)propanoic acid scaffold allows for its exploration against a host of new biological targets. researchgate.netrsc.org Pre-clinical research is branching out to investigate the potential of these compounds in a variety of disease areas.
Emerging pre-clinical targets and applications are summarized in the table below.
| Disease Area | Potential Biological Target(s) | Rationale & Research Focus |
| Metabolic Diseases | Glucagon Receptors, Glucokinase, AMPK | Development of orally active antagonists for Type 2 Diabetes by blunting glucagon-induced glucose excursion. rsc.orgnih.gov Activation of AMPK is another promising avenue. researchgate.net |
| Chronic Inflammatory Diseases | RIP2 Kinase, JAK Kinases | Design of potent and selective inhibitors for treating conditions like Crohn's disease and ulcerative colitis by inhibiting TNFα production. rsc.org |
| Neurodegenerative Diseases | p38 MAPK, Histone Deacetylase 6 (HDAC6) | Modulation of kinase pathways involved in neuroinflammation and targeting epigenetic mechanisms with selective HDAC6 inhibitors. bioengineer.orgnih.gov |
| Infectious Diseases | Bacterial Glutamate Racemase | Development of novel antitubercular agents that inhibit peptidoglycan synthesis, effective against both replicating and non-replicating bacteria. nih.gov |
| Oncology (Novel Targets) | FGFRs, IDO1, Pim Kinases | Moving beyond traditional targets to inhibit fibroblast growth factor receptors (FGFRs), indoleamine 2,3-dioxygenase (IDO1) for immunotherapy, and Pim kinases. rsc.orgnih.govnih.gov |
This expansion into new therapeutic areas underscores the scaffold's adaptability and highlights the ongoing potential for discovering novel medicines based on the indazole-propanoic acid core structure.
Integration with Advanced Drug Delivery Systems (Conceptual/Theoretical)
The therapeutic efficacy of a potent molecule like a this compound derivative can be limited by factors such as poor solubility, rapid clearance, or off-target toxicity. Advanced drug delivery systems (DDS) offer a conceptual framework to overcome these limitations, enhancing bioavailability and ensuring the drug reaches its intended target with high precision. nih.govnih.gov
Future theoretical and conceptual explorations for indazole derivatives include:
Nanoparticle-Based Delivery: Encapsulating indazole derivatives within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve their solubility, protect them from degradation, and allow for targeted delivery to specific tissues, such as tumors, through passive (EPR effect) or active targeting. mdpi.comresearchgate.netmdpi.com
Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can carry both hydrophilic and hydrophobic drugs. For indazole compounds, liposomes could reduce systemic toxicity and alter pharmacokinetic profiles for sustained release. nih.govxiahepublishing.com Stealth liposomes, modified with polymers like PEG, could further prolong circulation time. nih.gov
Hydrogel Composites: For localized therapy, such as in skin conditions or for post-surgical cancer treatment, incorporating indazole derivatives into stimuli-responsive hydrogels is a promising concept. nih.govresearchgate.net These systems could release the drug in response to specific triggers like pH or temperature, providing controlled and sustained local delivery. nih.govuit.no
Integrating these advanced delivery platforms could transform potent indazole-based kinase inhibitors into more effective and safer therapeutic agents. nih.govbioengineer.org
Application in Chemical Biology Tools (e.g., Probes, Biosensors)
Beyond direct therapeutic use, the this compound scaffold is an excellent candidate for development into sophisticated chemical biology tools. nih.gov These tools are crucial for basic research, enabling scientists to study biological pathways, validate drug targets, and understand disease mechanisms with high precision. mdpi.com
Potential applications include:
Fluorescent Probes: By covalently attaching a fluorophore (e.g., a cyanine (B1664457) dye) to the indazole scaffold, researchers can create fluorescent probes. rsc.orgnih.gov These probes can be used in fluorescence microscopy to visualize the subcellular localization of a target kinase, monitor drug-target engagement in living cells, and for in vivo imaging. rsc.orgnih.gov The choice of fluorophore is critical, with near-infrared (NIR) dyes being preferable for in vivo applications due to deeper tissue penetration. researchgate.net
Photoaffinity Probes: Incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) and a ligation handle (e.g., an alkyne) onto the molecule creates a photoaffinity probe. unimi.it This allows for the drug to first bind to its target and then, upon UV irradiation, form a permanent covalent bond. The ligation handle can then be used via "click chemistry" to attach a reporter tag (like biotin) for target identification and proteomic studies. unimi.it
Biosensors: A biosensor could theoretically be designed by integrating the indazole moiety as the specific ligand-binding element. mdpi.com Upon binding to its target protein, a conformational change could trigger a detectable signal (e.g., fluorescence, electrical signal), allowing for real-time monitoring of the target's activity or concentration in biological samples.
The development of such tools from the indazole-propanoic acid scaffold would provide invaluable reagents for the broader biomedical research community. acs.org
Multi-Target Ligand Design Based on the this compound Scaffold
Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov The traditional "one molecule, one target" paradigm is shifting towards a multi-target-directed ligand (MTDL) approach, where a single compound is rationally designed to modulate several key targets simultaneously. nih.gov The indazole scaffold is well-suited for this strategy.
Future research in this area will leverage:
Scaffold Hybridization: Combining the indazole-propanoic acid core with other pharmacophores known to be active against different targets. This molecular hybridization can create a single chemical entity with a unique polypharmacological profile. rsc.org
Generative Deep Learning: Advanced computational models, specifically chemical language models (CLM), can be trained on sets of known ligands for different targets. nih.gov These models can then generate novel molecular structures, based on the indazole scaffold, that are predicted to be active against a desired combination of targets. This data-driven approach accelerates the design of innovative dual- or multi-target ligands. nih.gov
In Silico Screening: Virtual screening of indazole derivative libraries against multiple protein targets can identify compounds with a desired polypharmacological profile. bioengineer.orgnih.gov This approach can prioritize candidates for synthesis and testing, saving significant time and resources.
By designing MTDLs, researchers aim to achieve synergistic therapeutic effects, overcome drug resistance, and potentially offer more effective treatments for multifactorial diseases.
Advanced Computational Methodologies for Optimized Compound Design
Computer-Aided Drug Design (CADD) is an indispensable tool in modern medicinal chemistry, and its application to the this compound scaffold will continue to drive innovation. mdpi.com These methodologies allow for the rapid and cost-effective design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Key computational approaches for future development include:
Structure-Based Drug Design (SBDD): Using the 3D crystal structures of target proteins, SBDD techniques like molecular docking can predict how indazole derivatives bind. This allows for the rational design of modifications to the scaffold to enhance binding affinity and selectivity. acs.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can help assess the stability of the binding interaction and understand how the compound affects the protein's conformational changes, leading to more robust inhibitor design. acs.org
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of features required for biological activity. Such models, derived from known active indazole derivatives, can be used to virtually screen large chemical libraries to identify novel compounds with the potential for similar activity. mdpi.com
Quantum Medicinal Chemistry: Quantum mechanics (QM) methods can be used to accurately calculate the electronic properties of molecules and their interactions. This can be particularly useful for understanding subtle binding interactions and reaction mechanisms, aiding in the fine-tuning of lead compounds. mdpi.com
The synergy between these advanced computational methods and traditional synthetic chemistry will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the indazole-propanoic acid structure.
Q & A
Q. What are the established synthetic routes for 3-(6-Amino-1H-indazol-1-yl)propanoic acid, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Indazole functionalization : Introducing the amino group at the 6-position via nitration/reduction or direct substitution.
- Propanoic acid coupling : Alkylation or nucleophilic substitution to attach the propanoic acid moiety to the indazole nitrogen.
- Ester hydrolysis : Conversion of ester intermediates to the carboxylic acid using NaOH or HCl under controlled pH and temperature (e.g., 2 M NaOH, 12 hours at room temperature) .
Key Conditions :
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments and carbon backbone. For example, the indazole protons appear as distinct aromatic signals (δ 7.2–8.1 ppm), while the propanoic acid chain shows characteristic α-proton splitting (δ 2.5–3.5 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 234.09 for C10H11N3O2).
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Anti-inflammatory/Analgesic : Screened via COX-2 inhibition assays (IC50 values) and carrageenan-induced edema models in rodents .
- Enzyme Inhibition : Tested against kinases (e.g., JAK2) using fluorescence polarization assays.
- Cell-Based Assays : Cytotoxicity evaluated via MTT assays in cancer lines (e.g., HepG2, IC50 >50 µM) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
Methodological Answer:
- Cross-Model Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) data to assess translational relevance.
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Meta-Analysis : Statistically aggregate data from independent studies to identify outliers (e.g., using ANOVA or Bayesian hierarchical models).
Q. How can computational tools elucidate target interactions for this compound?
Methodological Answer:
- Molecular Docking : Predict binding poses with receptors (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite.
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess stability and residence time.
- QSAR Modeling : Correlate substituent effects (e.g., amino group position) with activity using descriptors like logP and polar surface area .
Q. What advanced purification techniques isolate stereoisomers or polymorphs?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- Crystallization Screening : Explore solvent/anti-solvent pairs (e.g., EtOAc/hexane) to isolate polymorphs. Monitor via PXRD .
- Countercurrent Chromatography : Achieve high-purity isolation (>99%) using biphasic solvent systems .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Phase I Metabolism : Predicted hydroxylation at the indazole ring (CYP450 isoforms) or propanoic acid β-oxidation.
- Phase II Conjugation : Glucuronidation/sulfation of the amino group, validated via LC-MS/MS in hepatocyte models .
- In Vitro Models : Use human liver microsomes (HLMs) or HepaRG cells to track metabolite formation (e.g., 3-(6-aminoindazolyl)propanoic acid-glucuronide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
